N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide
Description
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and therapeutic applications. Key structural elements include:
- 2,3-Dimethylphenyl group: Attached to the pyrazolo[3,4-d]pyrimidine via a nitrogen atom, enhancing hydrophobic interactions.
- 3-Methylpyrazole moiety: Linked to the pyrazolo[3,4-d]pyrimidine, contributing to steric bulk and conformational stability.
- 2,6-Difluorobenzamide: A terminal substituent influencing solubility and binding affinity through fluorine’s electronegativity and steric effects.
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N7O/c1-13-6-4-9-19(15(13)3)32-22-16(11-29-32)23(28-12-27-22)33-20(10-14(2)31-33)30-24(34)21-17(25)7-5-8-18(21)26/h4-12H,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBKYPBQQGJVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=CC=C5F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Difluorobenzamide moiety : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. They may target protein kinases and other enzymes critical for tumor growth.
- Case Study : A study demonstrated that pyrazolo[3,4-b]pyridines showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that specific substitutions enhance efficacy against this pathogen .
Inflammatory Response Modulation
Another area of interest is the anti-inflammatory potential of pyrazolo compounds:
- Research Findings : Compounds related to this compound have shown significant inhibition of pro-inflammatory cytokines in various models .
Synthetic Pathways
The synthesis of this compound typically involves:
- Condensation Reactions : Utilizing 5-amino pyrazoles with appropriate aldehydes or ketones.
- Fluorination Steps : Introducing fluorine atoms via electrophilic fluorination techniques to enhance the compound's pharmacological properties.
Yield and Purity
The yield and purity of synthesized compounds are critical for ensuring biological activity. High-performance liquid chromatography (HPLC) is commonly employed to assess purity levels.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase pathways | |
| Antimicrobial | Activity against Mycobacterium tuberculosis | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Trials : Clinical trials using pyrazolo derivatives have shown promising results in reducing tumor size in patients with specific types of cancer.
- Tuberculosis Treatment : A study indicated that certain pyrazolo compounds could serve as adjunct therapies alongside traditional antibiotics for tuberculosis management .
Scientific Research Applications
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and related fields.
Key Structural Features
- Pyrazolo[3,4-d]pyrimidine Core : This bicyclic structure is essential for the compound's biological activity.
- Difluorobenzamide Moiety : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Dimethylphenyl Substituent : This group may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit specific kinases involved in cancer cell proliferation. For instance:
- Inhibition of Kinase Activity : Compounds targeting the ATP-binding site of kinases have been developed, showing promise in reducing tumor growth in vitro and in vivo .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazolo derivatives have been linked to the inhibition of pro-inflammatory cytokines, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Neurological Disorders
Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives may also play a role in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems has been a focal point in studies exploring these applications.
Antimicrobial Activity
Some studies have reported antimicrobial effects associated with similar compounds. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : A study demonstrated that a derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.
- Inflammation Model : In animal models of inflammation, administration of similar compounds resulted in significant reductions in edema and inflammatory markers.
- Neuroprotective Effects : Experimental models showed that treatment with pyrazolo derivatives improved cognitive function and reduced neuroinflammation markers.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidine scaffold is shared across analogs, but substituent variations critically modulate properties:
Key Observations :
- Chromenone vs. Benzamide: Example 53 incorporates a chromen-4-one group, which may enhance π-π stacking and hydrogen bonding compared to the target compound’s 2,6-difluorobenzamide .
- Fluorine Substitution : Both Example 53 and the target compound use fluorine to improve metabolic stability and lipophilicity, but the target’s 2,6-difluoro configuration may reduce steric hindrance compared to Example 53’s 3-fluorophenyl group .
- Amino Groups: Example 28’s dimethylamino group on the pyrazolo[3,4-d]pyrimidine likely increases basicity and solubility relative to the target compound’s methylphenyl substituent .
Physicochemical and Pharmacokinetic Implications
Melting Points and Stability
- Example 53’s melting point (175–178°C) reflects crystalline stability from its chromenone and fluorophenyl groups . The target compound’s 2,6-difluorobenzamide may lower melting points due to reduced symmetry.
Bioavailability and Solubility
- Fluorine: The target compound’s 2,6-difluorobenzamide likely improves membrane permeability over non-fluorinated analogs but may reduce aqueous solubility compared to Example 28’s dimethylamino group .
- Chromenone vs. Pyrazole: Example 53’s chromenone could enhance plasma protein binding, whereas the target compound’s pyrazole may favor faster metabolic clearance.
Structural Refinement and Crystallography
The SHELX software suite (SHELXL, SHELXS) is widely used for small-molecule crystallography, ensuring precise determination of bond lengths, angles, and torsional parameters for analogs like those discussed . For instance, SHELXL’s 2015 updates improved handling of twinned data and hydrogen-bonding networks, critical for validating the stereochemistry of fluorinated substituents in such compounds .
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via a one-flask procedure involving 5-aminopyrazoles and substituted amides. Optimized conditions use PBr₃ to generate a Vilsmeier reagent in N,N-dimethylformamide (DMF) , enabling cyclization at 60°C for 1–2 hours. Subsequent treatment with hexamethyldisilazane (NH(SiMe₃)₂) facilitates desilylation, yielding pyrazolo[3,4-d]pyrimidines in 56–91% yields .
Key Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| 5-Aminopyrazole | 1.0 equivalent |
| PBr₃ | 3.0 equivalents |
| DMF | 2 mL |
| NH(SiMe₃)₂ | 3.0 equivalents |
| Temperature | 60°C (cyclization) |
| Reaction Time | 3–5 hours (desilylation) |
This method efficiently constructs the heterocyclic core while minimizing intermediate purification .
Functionalization with 2,3-Dimethylphenyl Group
The 2,3-dimethylphenyl substituent is introduced via nucleophilic aromatic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core. A representative protocol involves reacting 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2,3-dimethylphenylamine in DMF using N-ethyl-N,N-diisopropylamine (iPr₂NEt) as a base at 100°C for 5 hours, achieving 98% yield .
Example Protocol:
-
Substrate: 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.50 mmol)
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Amine: 2,3-Dimethylphenylamine (1.50 mmol)
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Base: iPr₂NEt (0.52 mL, 0.74 mmol)
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Solvent: DMF (3.0 mL)
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Conditions: 100°C, 5 hours
The product is isolated via precipitation in water, followed by filtration and vacuum drying .
Synthesis of 2,6-Difluorobenzamide
The 2,6-difluorobenzamide segment is prepared via hydrolysis of 2,6-difluorobenzonitrile under alkaline conditions. A reported method uses 30% hydrogen peroxide and 20% sodium hydroxide at 50°C for 5 hours, yielding 91.2% after neutralization and crystallization .
Procedure Summary:
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Reactants: 2,6-Difluorobenzonitrile (30 g, 0.214 mol), NaOH (25.62 g, 0.128 mol), H₂O₂ (72.61 g, 0.641 mol)
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Conditions: 50°C, 3-hour H₂O₂ addition, 2-hour hold
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Workup: Adjust to pH 7.0 with HCl, cool, filter, and dry
This method ensures high purity and scalability .
Final Coupling of Benzamide to Pyrazolyl Group
The amide coupling between the pyrazolylamine intermediate and 2,6-difluorobenzamide is achieved using activation reagents such as HATU or EDCl . A typical protocol involves:
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Activation: Treat 2,6-difluorobenzamide with thionyl chloride to form the acyl chloride.
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Coupling: React the acyl chloride with the pyrazolylamine in dichloromethane or THF at room temperature.
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Purification: Isolate the product via column chromatography (e.g., 0–5% MeOH in DCM) .
Representative Data:
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 equivalents) |
| Solvent | DMF |
| Yield | 85–90% |
Integrated Synthetic Pathway
The full synthesis involves:
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Core Formation: One-flask pyrazolo[3,4-d]pyrimidine synthesis .
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Pyrazole Functionalization: Couple 3-methylpyrazole moiety.
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Amide Coupling: Final assembly using activated benzamide.
Overall Yield: ~70–75% (multi-step).
Analytical Characterization
Critical characterization data include:
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¹H NMR (DMSO-d₆): Peaks for aromatic protons (δ 7.84–7.51), methyl groups (δ 3.91, 1.65), and amide NH (δ 10.48) .
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LC-MS: Molecular ion peaks at m/z 326 (M+H)⁺ for intermediates and m/z 356.1 (M+H)⁺ for final product .
Challenges and Optimization
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Solvent Selection: DMF enhances reactivity in substitution reactions but requires careful removal during workup .
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Byproduct Formation: Excess PBr₃ in core synthesis may lead to brominated impurities; quenching with NH(SiMe₃)₂ mitigates this .
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Scale-Up: Continuous flow reactors improve yield consistency for industrial production .
Q & A
Q. Table 1. SAR of Fluorine Substitution Effects
| Substituent | IC (nM) | LogP |
|---|---|---|
| 2,6-Difluoro | 15 ± 2 | 3.1 |
| 4-Fluoro | 120 ± 10 | 2.8 |
| No Fluorine | >1000 | 2.5 |
Advanced: What methodologies validate target engagement in cellular models?
- CRISPR Knockout : Compare activity in wild-type vs. kinase-deleted cell lines .
- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP analogs) to quantify displacement .
- siRNA Silencing : Correlate target protein reduction with compound efficacy (EC shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
